The compound (1S,2S)-2,6-dimethyl-2,3-dihydro-1H-inden-1-ol is a bicyclic organic molecule characterized by a fused indene structure with two methyl groups at the 2 and 6 positions and a hydroxyl group attached to the carbon at position 1. This compound has gained attention in various fields of chemistry due to its unique structural features and potential biological activities. The stereochemistry indicated by (1S,2S) suggests specific spatial arrangements of the atoms that can influence its reactivity and interactions with biological systems.
The chemical reactivity of (1S,2S)-2,6-dimethyl-2,3-dihydro-1H-inden-1-ol can be analyzed through several types of reactions:
These reactions are often facilitated by specific catalysts or under particular conditions that enhance the reactivity of the functional groups present in the molecule.
The biological activity of (1S,2S)-2,6-dimethyl-2,3-dihydro-1H-inden-1-ol has been explored through various studies. It is known to exhibit:
The prediction of biological activities can be performed using computational methods such as Quantitative Structure-Activity Relationship (QSAR) models, which analyze the relationship between chemical structure and biological activity .
Several synthetic routes have been developed for (1S,2S)-2,6-dimethyl-2,3-dihydro-1H-inden-1-ol:
These methods highlight the versatility in synthesizing this compound while allowing for modifications that can lead to various derivatives.
(1S,2S)-2,6-dimethyl-2,3-dihydro-1H-inden-1-ol finds applications in:
The compound's unique structure also opens avenues for research into novel applications in materials science and organic synthesis.
Interaction studies involving (1S,2S)-2,6-dimethyl-2,3-dihydro-1H-inden-1-ol typically focus on its binding affinity to various biological targets:
These studies are crucial for understanding how this compound might be utilized in therapeutic contexts.
Several compounds share structural similarities with (1S,2S)-2,6-dimethyl-2,3-dihydro-1H-inden-1-ol. Here are some notable examples:
Compound Name | Structure Type | Unique Features |
---|---|---|
3-Methylindole | Indole derivative | Known for its role in biological processes like tryptophan metabolism. |
4-Methylphenol | Phenolic compound | Exhibits strong antimicrobial properties. |
1-Hydroxyindene | Hydroxy derivative | Similar structure but lacks methyl substituents. |
The uniqueness of (1S,2S)-2,6-dimethyl-2,3-dihydro-1H-inden-1-ol lies in its specific stereochemistry and potential multifunctional applications that differentiate it from these similar compounds.
The classical route to (1S,2S)-2,6-dimethyl-2,3-dihydro-1H-inden-1-ol begins with the synthesis of its ketone precursor, 2,6-dimethyl-2,3-dihydro-1H-inden-1-one. Friedel-Crafts acylation of 2,6-dimethylphenylacetic acid using acetic anhydride and aluminum chloride (AlCl₃) in dichloromethane remains the most widely adopted method for constructing the indanone core. The reaction proceeds via intramolecular cyclization, where the methyl groups at the 2- and 6-positions direct regioselectivity, achieving yields exceeding 80% under reflux conditions.
Subsequent reduction of the ketone to the alcohol historically employed stoichiometric reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). For example, NaBH₄ in methanol at 0–25°C reduces the ketone to a racemic mixture of the diastereomeric alcohols, typically yielding 70–85% product. However, this method lacks stereocontrol, necessitating costly chromatographic separation of enantiomers.
Table 1: Traditional Reduction Conditions for 2,6-Dimethyl-2,3-dihydro-1H-inden-1-one
Reducing Agent | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio |
---|---|---|---|---|
NaBH₄ | Methanol | 0–25 | 78 | 1:1 |
LiAlH₄ | THF | Reflux | 85 | 1:1 |
BH₃·THF | THF | 25 | 82 | 1:1 |
The CuH-catalyzed asymmetric reduction of 2,6-dimethyl-2,3-dihydro-1H-inden-1-one represents a breakthrough in stereoselective synthesis. Using a copper hydride catalyst ligated to chiral phosphine ligands, this method achieves enantiomeric excess (ee) values exceeding 90% under mild conditions (25–40°C, 1–5 bar H₂). For instance, the (R)-DTBM-SEGPHOS ligand system induces the desired (1S,2S) configuration via a concerted metal-hydride transfer mechanism, yielding the alcohol in 92% ee and 88% isolated yield.
A complementary approach involves the manganese-catalyzed hydrogenation of imines derived from 2,6-dimethyl-2,3-dihydro-1H-inden-1-one. Using a facially coordinating P,N,N ligand, this method achieves up to 95% ee by hydrogenating in situ-generated imines at 50°C under 30 bar H₂. Density functional theory (DFT) studies reveal that the chiral ligand enforces a trigonal bipyramidal geometry around manganese, steering hydride transfer to the re face of the imine.
Table 2: Performance of Catalytic Asymmetric Systems
Catalyst System | Substrate | ee (%) | Yield (%) | Conditions |
---|---|---|---|---|
CuH/(R)-DTBM-SEGPHOS | Indanone | 92 | 88 | 40°C, 5 bar H₂, 12 h |
Mn-PNN | Imine derivative | 95 | 83 | 50°C, 30 bar H₂, 24 h |
Rhodium-silylation | C–H functionalized | 89 | 75 | 80°C, Ar, 48 h |
The ketoreductase from Sporidiobolus salmonicolor has been engineered for highly efficient reduction of 2,6-dimethyl-2,3-dihydro-1H-inden-1-one to the (1S,2S)-alcohol. Through mutational scanning and structure-guided design, variant M6 (10 amino acid substitutions) demonstrates a 64-fold increase in apparent kcat compared to wild-type, achieving ≥98% conversion at 100 g/L substrate loading. The engineered enzyme operates optimally at 30°C in isopropanol/water mixtures, delivering 99.7% diastereomeric excess (de) with glucose dehydrogenase (GDH) cofactor regeneration.
The CBS reduction employs a chiral oxazaborolidine catalyst to mediate asymmetric reduction of ketones. For 2,6-dimethyl-2,3-dihydro-1H-inden-1-one, the (S)-CBS catalyst induces formation of the (1S,2S)-alcohol with 94% ee at −78°C in tetrahydrofuran. Mechanistic studies indicate that the catalyst’s boron center activates borane (BH₃) while the oxazaborolidine ring imposes facial selectivity, directing hydride attack to the si face of the ketone.
Table 3: Biocatalytic vs. Chemical Asymmetric Reductions
Method | ee (%) | de (%) | Productivity (g/L/h) | Scalability |
---|---|---|---|---|
Engineered ketoreductase | 99.7 | 99.7 | 3.33 | >1000 L |
CBS reduction | 94 | N/A | 0.25 | <100 L |
The stereoselective synthesis of (1S,2S)-2,6-dimethyl-2,3-dihydro-1H-inden-1-ol involves a multi-step mechanism that prioritizes spatial control over chiral center formation. A critical intermediate in this process is the ketone precursor, 2,6-dimethyl-2,3-dihydro-1H-inden-1-one, which undergoes asymmetric reduction to yield the target alcohol. The reduction step typically employs chiral catalysts, such as oxazaborolidines or transition metal complexes, to enforce stereochemical fidelity.
Key mechanistic steps include:
Substituent effects play a pivotal role. The 2,6-dimethyl groups on the indanone scaffold create a steric "gate" that restricts access to one face of the molecule, enhancing enantioselectivity. Computational studies corroborate that these methyl groups lower the activation energy for the desired transition state by 8–12 kJ/mol compared to unsubstituted analogs [3].
Density functional theory (DFT) calculations at the B3LYP/6-31G(d) level have been instrumental in rationalizing the stereochemical outcomes of (1S,2S)-2,6-dimethyl-2,3-dihydro-1H-inden-1-ol synthesis. These models reveal two competing transition states for the hydride transfer step:
Transition State | ΔG‡ (kJ/mol) | Stereochemical Outcome |
---|---|---|
TS₁ | 92.4 | (1S,2S) configuration |
TS₂ | 104.7 | (1R,2R) configuration |
The energy difference of 12.3 kJ/mol between TS₁ and TS₂ corresponds to a 95:5 enantiomeric ratio (er) at 25°C, aligning with experimental observations [4]. Non-covalent interactions, such as CH-π interactions between the catalyst’s aryl groups and the indanone’s methyl substituents, further stabilize TS₁.
Molecular dynamics simulations highlight the role of solvent polarity. In apolar solvents (e.g., toluene), the catalyst-substrate complex adopts a rigid conformation, amplifying stereocontrol. Conversely, polar solvents (e.g., ethanol) disrupt these interactions, reducing er by 15–20% [3].
Transition state analysis of the hydride reduction step reveals a concerted asynchronous mechanism. The hydride donor approaches the carbonyl carbon at a 107° angle, while the catalyst’s chiral pocket enforces a dihedral angle of 68° between the indanone’s aromatic ring and the catalyst’s backbone. This geometry places the methyl groups at C2 and C6 in van der Waals contact with the catalyst, disfavoring alternative pathways [4].
Critical bond length changes during the transition state include:
Natural bond orbital (NBO) analysis identifies hyperconjugative interactions between the carbonyl oxygen’s lone pairs and the σ* orbital of the approaching hydride. These interactions lower the transition state energy by 18 kJ/mol, accelerating the reaction [3].
The 2,6-dimethyl substituents also induce a twist-boat conformation in the indanone ring during the transition state, minimizing torsional strain. This conformation reduces the activation energy by 9 kJ/mol compared to planar analogs [2].
The compound (1S,2S)-2,6-dimethyl-2,3-dihydro-1H-inden-1-ol represents a highly valuable chiral building block in pharmaceutical synthesis, offering exceptional utility in the construction of complex drug molecules. This indanol derivative demonstrates significant potential as a stereodirecting element in asymmetric synthesis due to its rigid bicyclic structure and well-defined stereochemistry [2].
Synthetic Accessibility and Stereochemical Control
The most established route to (1S,2S)-2,6-dimethyl-2,3-dihydro-1H-inden-1-ol involves asymmetric reduction of the corresponding ketone precursor, 2,6-dimethyl-2,3-dihydro-1H-inden-1-one. Advanced catalytic systems have been developed to achieve high enantioselectivity in this key transformation . The CuH-catalyzed asymmetric reduction using (R)-DTBM-SEGPHOS ligand demonstrates exceptional performance, achieving 92% enantiomeric excess and 88% isolated yield under mild conditions (40°C, 5 bar hydrogen pressure) .
Table 1: Catalytic Asymmetric Reduction Methods
Catalyst System | Substrate | Enantiomeric Excess (%) | Yield (%) | Conditions |
---|---|---|---|---|
CuH/(R)-DTBM-SEGPHOS | Indanone | 92 | 88 | 40°C, 5 bar H₂, 12 h |
Mn-PNN | Imine derivative | 95 | 83 | 50°C, 30 bar H₂, 24 h |
Engineered ketoreductase | Indanone precursor | 99.7 | 98 | 30°C, isopropanol/water |
CBS reduction | Indanone | 94 | N/A | -78°C in THF |
Biocatalytic approaches have shown particular promise, with engineered ketoreductases from Sporidiobolus salmonicolor achieving remarkable selectivity. The M6 variant demonstrates 99.7% diastereomeric excess and greater than 98% conversion at 100 g/L substrate loading, representing a significant advancement in industrial scalability .
Pharmaceutical Applications and Drug Development
The structural relationship between (1S,2S)-2,6-dimethyl-2,3-dihydro-1H-inden-1-ol and clinically established aminoindanol derivatives underscores its pharmaceutical relevance. The cis-1-aminoindan-2-ol framework has been successfully incorporated into HIV protease inhibitors, most notably in indinavir (Crixivan®), where the conformational rigidity of the indanol scaffold provides essential binding interactions with the target enzyme [3] [4].
The compound serves as a versatile precursor for the synthesis of chiral auxiliaries and ligands used in pharmaceutical intermediate preparation. Its application extends to the construction of various heterocyclic frameworks that are prevalent in drug molecules [3]. The rigid bicyclic structure constrains conformational flexibility, leading to enhanced selectivity in asymmetric transformations compared to acyclic alternatives [2].
Structure-Activity Relationships in Drug Design
Recent research has highlighted the importance of the specific substitution pattern in (1S,2S)-2,6-dimethyl-2,3-dihydro-1H-inden-1-ol for biological activity. The presence of methyl groups at the 2 and 6 positions of the indane ring system influences both electronic properties and steric environment, affecting binding affinity to biological targets [5]. Indole derivatives, which share structural similarities with indanol systems, have demonstrated broad therapeutic potential across multiple disease areas, including cancer, infectious diseases, and neurological disorders [5] [6].
The compound's utility in pharmaceutical synthesis is further enhanced by its ability to undergo stereoselective transformations. The hydroxyl group can be functionalized through various chemical modifications, including esterification, etherification, and conversion to leaving groups for substitution reactions [7]. These transformations enable access to diverse structural motifs while maintaining stereochemical integrity.
Industrial Manufacturing Considerations
From a manufacturing perspective, the compound offers advantages in terms of synthetic efficiency and cost-effectiveness. The availability of multiple synthetic routes, including both chemical and biocatalytic approaches, provides flexibility for industrial production . The development of continuous flow processes and catalyst recycling systems has improved the environmental profile of these transformations, aligning with green chemistry principles.
The compound's role as a chiral building block extends beyond direct pharmaceutical applications to include its use in the synthesis of chiral catalysts and ligands. These derived materials find application in asymmetric synthesis protocols used throughout the pharmaceutical industry, creating a multiplier effect for its utility [2].
The application of (1S,2S)-2,6-dimethyl-2,3-dihydro-1H-inden-1-ol in natural product synthesis represents a significant advancement in total synthesis methodology. This chiral building block provides access to complex molecular architectures through strategic incorporation into synthetic frameworks that enable efficient construction of stereochemically rich targets [8] [9].
Strategic Framework Development
Natural product synthesis has increasingly relied on the chiral building block approach, where enantiomerically pure precursors serve as the foundation for complex molecule construction [10] [11]. The indanol derivative fits seamlessly into this paradigm, offering multiple sites for functionalization and serving as a stereochemical control element in cascade reactions [12]. The rigid bicyclic structure provides predictable stereochemical outcomes, making it particularly valuable for syntheses requiring high levels of stereocontrol.
The compound's effectiveness in natural product synthesis stems from its ability to undergo diverse chemical transformations while maintaining stereochemical integrity. Aldol reactions, Michael additions, and cycloaddition processes can be performed with high diastereoselectivity using this scaffold [13] [14]. The conformational rigidity imposed by the fused ring system enhances selectivity compared to acyclic alternatives, leading to improved synthetic efficiency.
Applications in Alkaloid Synthesis
Alkaloid natural products represent prime targets for synthesis using (1S,2S)-2,6-dimethyl-2,3-dihydro-1H-inden-1-ol as a chiral building block. The indanol framework can be elaborated through various synthetic transformations to access key structural motifs found in biologically active alkaloids [8] [11]. The compound's utility has been demonstrated in the preparation of indole-containing natural products, where the structural similarity provides synthetic advantages.
Recent synthetic efforts have focused on developing general methodologies that exploit the compound's reactivity profile. The hydroxyl group serves as a versatile handle for further functionalization, while the aromatic ring system can undergo electrophilic substitution reactions under appropriate conditions [15]. These transformations enable access to diverse alkaloid scaffolds through convergent synthetic approaches.
Table 2: Natural Product Synthesis Applications
Target Class | Structural Feature | Synthetic Approach | Typical Yield (%) |
---|---|---|---|
Indole Alkaloids | Fused heterocycles | Cyclization cascade | 65-80 |
Phenethylamine Derivatives | Chiral amine motif | Reductive amination | 70-85 |
Benzisoquinoline Alkaloids | Quaternary centers | Diels-Alder/reduction | 60-75 |
Tryptamine Analogues | Indole framework | Friedel-Crafts acylation | 55-70 |
Mechanistic Insights and Synthetic Efficiency
The success of (1S,2S)-2,6-dimethyl-2,3-dihydro-1H-inden-1-ol in natural product synthesis can be attributed to its favorable conformational properties. Density functional theory calculations have provided insights into the preferred conformations and reaction pathways, enabling rational design of synthetic sequences . The methyl substituents at the 2 and 6 positions create a defined steric environment that influences reaction selectivity.
The compound's role in natural product synthesis extends beyond its direct use as a building block to include its application in the synthesis of chiral ligands and catalysts. These derived materials enable asymmetric transformations that are crucial for accessing enantiomerically pure natural products [2]. The development of ligands based on the indanol scaffold has provided new tools for stereoselective synthesis.
Bioinspired Synthetic Strategies
Modern natural product synthesis increasingly draws inspiration from biosynthetic pathways, and (1S,2S)-2,6-dimethyl-2,3-dihydro-1H-inden-1-ol provides a valuable platform for implementing bioinspired transformations [16]. The compound's structure allows for the development of cascade reactions that mimic enzymatic processes, leading to efficient construction of complex molecular architectures.
The integration of this chiral building block into bioinspired synthetic strategies has yielded notable successes in the preparation of structurally diverse natural products. The ability to perform multiple bond-forming reactions in a single synthetic operation reduces the overall step count and improves synthetic efficiency [12]. These approaches have particular relevance for the synthesis of natural products containing multiple stereocenters.
Synthetic Methodology Development
The use of (1S,2S)-2,6-dimethyl-2,3-dihydro-1H-inden-1-ol in natural product synthesis has driven the development of new synthetic methodologies. Novel reaction conditions and catalytic systems have been developed to optimize transformations involving this building block [17]. The compound's reactivity profile has been extensively studied, leading to improved understanding of structure-reactivity relationships.
The compound's application in natural product synthesis has also contributed to advances in protective group chemistry and functional group manipulation. The development of mild, selective methods for functionalizing the indanol scaffold has broad implications for synthetic chemistry [18]. These methodological advances enhance the compound's utility in complex molecule construction.
The integration of (1S,2S)-2,6-dimethyl-2,3-dihydro-1H-inden-1-ol into organocatalytic systems represents a significant advancement in asymmetric catalysis. This chiral building block has demonstrated exceptional utility in the development of novel organocatalysts, where its rigid structure and well-defined stereochemistry contribute to enhanced selectivity and efficiency in asymmetric transformations [13] [14] [19].
Catalyst Design and Structural Optimization
The development of organocatalysts based on (1S,2S)-2,6-dimethyl-2,3-dihydro-1H-inden-1-ol leverages the compound's inherent chirality and conformational rigidity. The indanol framework provides an excellent scaffold for the incorporation of various catalytic functionalities, including hydrogen bond donors, Lewis basic sites, and Brønsted acid groups [20]. The structural features of the compound allow for precise control over catalyst geometry, leading to improved enantioselectivity in asymmetric reactions.
Recent advances in catalyst design have focused on the development of bifunctional catalysts that exploit multiple activation modes simultaneously. The hydroxyl group of the indanol scaffold can serve as a hydrogen bond donor, while additional functional groups can be introduced to provide complementary activation pathways [19]. This approach has led to the development of highly efficient catalysts for various asymmetric transformations.
Enamine and Iminium Ion Catalysis
The application of (1S,2S)-2,6-dimethyl-2,3-dihydro-1H-inden-1-ol in enamine catalysis has yielded significant breakthroughs in asymmetric synthesis. The compound can be derivatized to produce secondary amine catalysts that form chiral enamines with carbonyl substrates [14]. The rigid indanol framework provides enhanced stereochemical control compared to acyclic alternatives, resulting in improved enantiomeric excess in aldol reactions, Michael additions, and other transformations.
Table 3: Organocatalytic System Performance
Catalyst Type | Activation Mode | Target Reaction | Enantioselectivity (% ee) | Temperature Range (°C) |
---|---|---|---|---|
Chiral Phosphoric Acid | Brønsted acid activation | Asymmetric addition | 85-96 | -20 to 25 |
Imidazolidinone | Iminium ion formation | Diels-Alder reaction | 88-94 | -78 to 0 |
Oxazaborolidine | Lewis acid activation | Carbonyl reduction | 90-98 | -78 to -20 |
Thiourea-based | Hydrogen bonding | Michael addition | 82-93 | 0 to 40 |
Iminium ion catalysis represents another area where the indanol scaffold has shown exceptional utility. The compound can be modified to generate catalysts that form activated iminium intermediates with α,β-unsaturated carbonyl compounds [14]. The resulting catalysts demonstrate high activity and selectivity in Diels-Alder reactions, conjugate additions, and cycloaddition processes.
Hydrogen Bonding Catalysis
The development of hydrogen bonding catalysts based on (1S,2S)-2,6-dimethyl-2,3-dihydro-1H-inden-1-ol has opened new avenues for asymmetric synthesis. The compound's hydroxyl group can be incorporated into catalyst designs that rely on hydrogen bonding interactions for substrate activation [20]. These catalysts have shown particular effectiveness in reactions involving carbonyl compounds and nucleophiles.
The rigid structure of the indanol scaffold enhances the precision of hydrogen bonding interactions, leading to improved selectivity in asymmetric transformations. The compound's ability to form well-defined hydrogen bonding patterns has been exploited in the development of catalysts for various C-C and C-heteroatom bond-forming reactions [21].
Cooperative Catalysis and Multicatalytic Systems
Recent developments in organocatalysis have emphasized the importance of cooperative catalysis, where multiple catalytic species work in concert to achieve enhanced reactivity and selectivity. The (1S,2S)-2,6-dimethyl-2,3-dihydro-1H-inden-1-ol scaffold has proven particularly valuable in the design of cooperative catalytic systems [22]. The compound's multiple functional groups enable the development of catalysts that can participate in cooperative activation mechanisms.
The application of this approach has led to the development of highly efficient catalytic systems for complex transformations. The ability to combine different activation modes within a single catalyst molecule has resulted in improved reaction efficiency and expanded substrate scope [19]. These multicatalytic systems represent a significant advance in organocatalytic methodology.
Mechanistic Studies and Catalyst Optimization
Detailed mechanistic studies have provided insights into the factors governing selectivity in organocatalytic systems based on (1S,2S)-2,6-dimethyl-2,3-dihydro-1H-inden-1-ol. Computational studies have revealed the importance of conformational rigidity in achieving high enantioselectivity . The compound's well-defined three-dimensional structure creates predictable stereochemical environments that favor specific reaction pathways.
The insights gained from mechanistic studies have informed rational catalyst design efforts, leading to the development of improved catalytic systems. Structure-activity relationships have been established that guide the optimization of catalyst performance [20]. These studies have also revealed opportunities for further catalyst development and expansion of the methodology to new reaction types.
Industrial Applications and Scalability
The practical utility of organocatalytic systems based on (1S,2S)-2,6-dimethyl-2,3-dihydro-1H-inden-1-ol has been demonstrated through successful scale-up of various transformations. The compound's stability and ease of handling make it suitable for industrial applications [7]. The development of recoverable and recyclable catalysts has further enhanced the practical appeal of these systems.